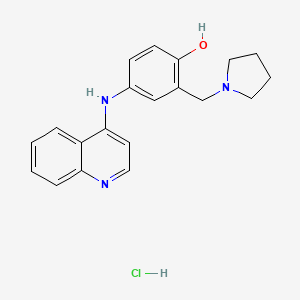
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride is a synthetic organic compound that belongs to the class of phenols and quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl group.
Quinoline Derivative Synthesis: The quinoline moiety is synthesized through a series of reactions, often starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the pyrrolidin-1-ylmethyl group with the quinoline derivative in the presence of a suitable catalyst and under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol: The base compound without the hydrochloride group.
4-(Quinolin-4-ylamino)phenol: Lacks the pyrrolidin-1-ylmethyl group.
2-(Pyrrolidin-1-ylmethyl)phenol: Lacks the quinoline moiety.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride is unique due to the presence of both the pyrrolidin-1-ylmethyl and quinoline groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
63955-94-2 |
|---|---|
Molecular Formula |
C20H22ClN3O |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-4-(quinolin-4-ylamino)phenol;hydrochloride |
InChI |
InChI=1S/C20H21N3O.ClH/c24-20-8-7-16(13-15(20)14-23-11-3-4-12-23)22-19-9-10-21-18-6-2-1-5-17(18)19;/h1-2,5-10,13,24H,3-4,11-12,14H2,(H,21,22);1H |
InChI Key |
GCMZEOSLOMPGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)NC3=CC=NC4=CC=CC=C43)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















